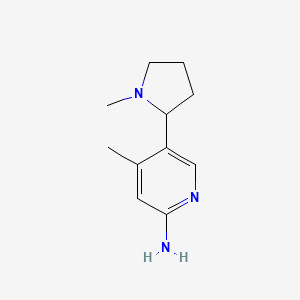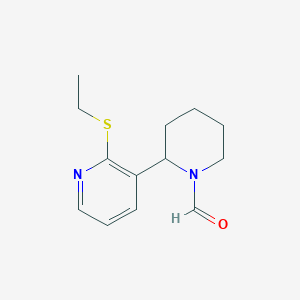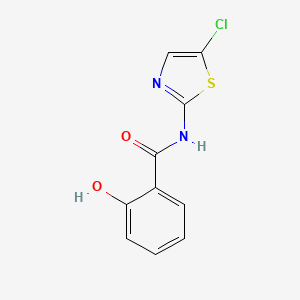
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate is a chiral compound that features a piperidine ring substituted with a tert-butyl ester and a 3-chlorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorobenzoyl Group: This step involves the acylation of the piperidine ring with 3-chlorobenzoyl chloride under basic conditions.
Formation of the Tert-Butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.
科学的研究の応用
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: Its derivatives may be studied for their biological activity and potential therapeutic effects.
作用機序
The mechanism of action of (S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
tert-Butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate: The non-chiral version of the compound.
tert-Butyl 3-(3-bromobenzoyl)piperidine-1-carboxylate: A similar compound with a bromine substituent instead of chlorine.
tert-Butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate: A similar compound with a fluorine substituent.
Uniqueness
The (S)-enantiomer of tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate is unique due to its specific chiral configuration, which can result in different biological activity compared to its racemic or other enantiomeric forms. This chiral specificity can be crucial in medicinal chemistry, where the (S)-enantiomer may exhibit enhanced efficacy or reduced side effects.
特性
分子式 |
C17H22ClNO3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(3-chlorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3/t13-/m0/s1 |
InChIキー |
BAGDSBRGWXVOOH-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11815337.png)


![A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B11815359.png)
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)



